molecular formula C28H26N4O3S B12133791 3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-10-methyl-1-(2-phenylethyl)-1,6-dihyd ropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one

3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-10-methyl-1-(2-phenylethyl)-1,6-dihyd ropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one

Cat. No.: B12133791
M. Wt: 498.6 g/mol
InChI Key: XHWPBZMAXDNVLA-UHFFFAOYSA-N
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Description

3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-10-methyl-1-(2-phenylethyl)-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one is a complex organic compound with a unique structure that combines multiple aromatic and heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-10-methyl-1-(2-phenylethyl)-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridino[2,3-d]pyridino[1,2-a]pyrimidin Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the core structure.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfonyl chlorides in the presence of a base.

    Addition of the Imino Group: The imino group is typically introduced through condensation reactions with amines or imines.

    Functionalization with Methyl and Phenylethyl Groups: These groups are added through alkylation reactions using alkyl halides or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and phenylethyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the imino group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), and sulfonating agents (e.g., sulfuric acid).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties. These activities can be explored through in vitro and in vivo studies.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its potential pharmacological activities can be optimized through structure-activity relationship (SAR) studies.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-10-methyl-1-(2-phenylethyl)-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects could be mediated through pathways involving inhibition or activation of these targets, leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-1-(2-methoxyethyl)-10-methyl-1,2-dihydro-5H-dipyrido[1,2-a:2,3-d]pyrimidin-5-one
  • 3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-1-(2-ethoxyethyl)-10-methyl-1,2-dihydro-5H-dipyrido[1,2-a:2,3-d]pyrimidin-5-one

Uniqueness

The uniqueness of 3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-10-methyl-1-(2-phenylethyl)-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H26N4O3S

Molecular Weight

498.6 g/mol

IUPAC Name

5-(3,4-dimethylphenyl)sulfonyl-6-imino-11-methyl-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C28H26N4O3S/c1-18-11-12-22(16-20(18)3)36(34,35)24-17-23-27(30-26-19(2)8-7-14-32(26)28(23)33)31(25(24)29)15-13-21-9-5-4-6-10-21/h4-12,14,16-17,29H,13,15H2,1-3H3

InChI Key

XHWPBZMAXDNVLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C(=CC=CN4C3=O)C)N(C2=N)CCC5=CC=CC=C5)C

Origin of Product

United States

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